1,6-O,O-diacetylbritannilactone
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Overview
Description
1,6-O,O-diacetylbritannilactone is a natural product found in Pentanema britannicum with data available.
Scientific Research Applications
Pharmacokinetic Studies
1,6-O,O-diacetylbritannilactone, a natural sesquiterpene lactone from Inula britannica, has been studied for its pharmacokinetic properties. A study developed a sensitive liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for its quantification in rat plasma, facilitating its pharmacokinetic analysis (Zhou et al., 2018).
Anticancer Activity
Research indicates significant anticancer activities of this compound. It has shown cytotoxic effects against human leukemia cells, involving apoptosis induction via activation of caspases and modulation of Bcl-2 family proteins (Pan et al., 2007). Additionally, synthesis of analogues of 1-O-acetylbritannilactone, closely related to this compound, demonstrated potent anticancer potential in vitro (Tang et al., 2014).
Anti-inflammatory Effects
Studies have shown that this compound exhibits anti-inflammatory properties. For instance, it inhibits eotaxin-1 and ALOX15 expression via inactivation of STAT6 in A549 cells, suggesting potential efficacy against inflammatory diseases, especially allergic airway diseases (Chen et al., 2017).
Asthma and Allergy Treatment Potential
This compound has shown promise in treating allergic disorders like asthma. A study demonstrated its ability to attenuate airway hyper-responsiveness and reduce serum IgE levels in an asthma model, indicating therapeutic potential for allergic diseases (Jin et al., 2017).
Quality Marker for Herbal Medicines
In the context of herbal medicine, this compound serves as a quality marker for Inulae Flos. Its identification and quantification are important for ensuring the quality and therapeutic efficacy of Inulae Flos-based preparations (Lin et al., 2022).
Modulation of Cell Signaling Pathways
The compound's effect on cellular signaling pathways, particularly its inhibition of NF-kB activation, has been noted. This action suggests potential applications in treating various inflammatory diseases (Liu et al., 2009).
Properties
Molecular Formula |
C19H26O6 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[(4S)-4-[(3aR,4R,7aR)-4-acetyloxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate |
InChI |
InChI=1S/C19H26O6/c1-10(7-6-8-23-13(4)20)16-11(2)9-15-17(12(3)19(22)25-15)18(16)24-14(5)21/h10,15,17-18H,3,6-9H2,1-2,4-5H3/t10-,15+,17+,18-/m0/s1 |
InChI Key |
MVCCWTMPDBIKCJ-IMKJFWDFSA-N |
Isomeric SMILES |
CC1=C([C@@H]([C@H]2[C@@H](C1)OC(=O)C2=C)OC(=O)C)[C@@H](C)CCCOC(=O)C |
Canonical SMILES |
CC1=C(C(C2C(C1)OC(=O)C2=C)OC(=O)C)C(C)CCCOC(=O)C |
Synonyms |
1,6-O,O-diacetylbritannilactone O, O-diacetylbritannilactone OODABL cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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